Imidazo[1,2-a]pyridin-6-amine
Overview
Description
Imidazo[1,2-a]pyridin-6-amine is a significant fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis .Molecular Structure Analysis
The molecular formula of Imidazo[1,2-a]pyridin-6-amine is C7H7N3 . Its average mass is 133.151 Da and its monoisotopic mass is 133.063995 Da .Chemical Reactions Analysis
The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridin-6-amine has a density of 1.3±0.1 g/cm3, and its index of refraction is 1.697 . It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds . Its ACD/LogP is 0.52 .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridines have been identified as promising scaffolds for developing new antituberculosis drugs. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship and mode-of-action of these compounds are critical in the ongoing fight against tuberculosis .
Central Nervous System (CNS) Modulators
Due to their structural resemblance to purines, imidazo[1,2-a]pyridines are explored for their therapeutic significance in CNS disorders. They have been found to act as GABA_A receptor positive allosteric modulators, which could be beneficial in treating conditions like anxiety and sleep disorders .
Cancer Therapeutics
Imidazo[1,2-a]pyridines influence cellular pathways that are vital for the survival of cancer cells. Their ability to modulate these pathways makes them potential candidates for cancer therapeutics, offering a new avenue for treatment strategies .
Anti-Inflammatory Drugs
The anti-inflammatory properties of imidazo[1,2-a]pyridines are being investigated due to their potential as NSAIDs (Non-Steroidal Anti-Inflammatory Drugs). This class of drugs could provide relief from inflammation without the side effects associated with traditional NSAIDs .
Proton Pump Inhibitors
Imidazo[1,2-a]pyridines have been developed as proton pump inhibitors, which are used to treat conditions like gastroesophageal reflux disease (GERD). Their effectiveness in reducing stomach acid production makes them valuable in managing digestive system disorders .
Aromatase Inhibitors
These compounds are also being studied as aromatase inhibitors, which have applications in treating hormone-sensitive cancers such as breast cancer. By inhibiting the enzyme aromatase, they help reduce the levels of estrogen, which can fuel the growth of certain cancers .
Antimicrobial Agents
The antimicrobial activity of imidazo[1,2-a]pyridines is another area of interest. Their ability to combat various pathogens makes them potential candidates for developing new antimicrobial drugs, which is crucial in the era of increasing antibiotic resistance .
Optoelectronic Materials
Beyond their medicinal applications, imidazo[1,2-a]pyridines are also explored in materials science, particularly in the development of optoelectronic devices. Their unique properties make them suitable for use in sensors, emitters for confocal microscopy, and imaging applications .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-6-amine has been recognized as a significant compound in medicinal chemistry due to its wide range of applications . It has been identified as an important scaffold for the development of antituberculosis agents . The compound has been found to inhibit glutamine synthetase (MtGS) , a potential target for Mycobacterium tuberculosis (Mtb) drug development .
Mode of Action
It is known that the compound interacts with its targets, leading to significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .
Biochemical Pathways
It is known that the compound exhibits significant activity against mdr-tb and xdr-tb, suggesting that it may affect the biochemical pathways related to these diseases .
Pharmacokinetics
One of the compounds in the same class, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridin-6-amine has been found to exhibit significant activity against MDR-TB and XDR-TB . In addition, some synthetic compounds showed submicromolar inhibitory activity against various tumor cell lines .
Safety and Hazards
Imidazo[1,2-a]pyridin-6-amine is classified under GHS07, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Imidazo[1,2-a]pyridin-6-amine and its derivatives have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . They have shown potential as anticancer agents against breast cancer cells , and significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These compounds would be useful in developing more effective compounds for treating these diseases .
properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEUDMIHYYXAJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462893 | |
Record name | imidazo[1,2-a]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-6-amine | |
CAS RN |
235106-53-3 | |
Record name | imidazo[1,2-a]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,2-a]pyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights does the crystal structure provide about the interaction of imidazo[1,2-a]pyridin-6-amine with the W191G-Gateless variant of Cytochrome C Peroxidase?
A1: The research paper focuses on the crystallographic analysis of the complex formed between imidazo[1,2-a]pyridin-6-amine and a specific variant of CCP, the W191G-Gateless form. This variant is engineered for easier access to the active site. While the abstract doesn't detail specific interactions, the determination of the crystal structure [] allows researchers to visualize the binding mode of imidazo[1,2-a]pyridin-6-amine within the enzyme's active site. This information is crucial for understanding how the compound interacts with CCP at the atomic level, potentially revealing key interactions like hydrogen bonding or hydrophobic contacts.
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